molecular formula C11H21NO B13958765 (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol

Cat. No.: B13958765
M. Wt: 183.29 g/mol
InChI Key: LRMIYXAXYWBEIA-UHFFFAOYSA-N
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Description

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and interesting molecular framework. The presence of an isopropyl group and a hydroxyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the isopropyl and hydroxyl groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the isopropyl group and hydroxyl group through alkylation and reduction reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile precursor for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.

    (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.

    (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

Uniqueness

What sets (6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol apart from similar compounds is the presence of the hydroxyl group, which imparts unique reactivity and interaction capabilities. This makes it particularly valuable for applications requiring specific hydrogen bonding interactions and chemical modifications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(6-propan-2-yl-6-azaspiro[3.4]octan-2-yl)methanol

InChI

InChI=1S/C11H21NO/c1-9(2)12-4-3-11(8-12)5-10(6-11)7-13/h9-10,13H,3-8H2,1-2H3

InChI Key

LRMIYXAXYWBEIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CC(C2)CO

Origin of Product

United States

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